molecular formula C23H19N5 B142180 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene CAS No. 125455-63-2

1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene

Cat. No.: B142180
CAS No.: 125455-63-2
M. Wt: 365.4 g/mol
InChI Key: NVNDCGNXYIBOLU-UHFFFAOYSA-N
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Description

1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is known for its applications in various fields, including analytical chemistry, dyeing, and biological staining.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline derivatives to form diazonium salts. These diazonium salts are then coupled with naphthalene derivatives to form the azo compound.

    Diazotization: Aniline derivatives are treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form diazonium salts.

    Azo Coupling: The diazonium salts are then reacted with 2-methylaminonaphthalene in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the desired azo compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and zinc dust in acidic medium are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene has several scientific research applications:

    Analytical Chemistry: Used as a dye for staining and detecting specific compounds in analytical procedures.

    Biology: Employed in biological staining to visualize cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its structural properties.

    Industry: Utilized in the dyeing of textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene involves its interaction with molecular targets through its azo groups. The compound can form hydrogen bonds and π-π interactions with various biomolecules, leading to changes in their structure and function. The azo groups can also undergo redox reactions, influencing cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(4-[Phenylazo]phenylazo)-2-naphthol: Another azo dye with similar structural features but different functional groups.

    4-(Phenylazo)benzoic acid: A compound with a single azo group and different applications.

  • p-(4-Butyl-phenylazo)calix6arene : A calixarene derivative with multiple azo groups.

Uniqueness

1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene is unique due to its specific combination of azo groups and methylaminonaphthalene structure. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-methyl-1-[(4-phenyldiazenylphenyl)diazenyl]naphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5/c1-24-22-16-11-17-7-5-6-10-21(17)23(22)28-27-20-14-12-19(13-15-20)26-25-18-8-3-2-4-9-18/h2-16,24H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNDCGNXYIBOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C2=CC=CC=C2C=C1)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399928
Record name N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125455-63-2
Record name N-Methyl-1-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]naphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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